Chemical properties and stability of 2-(Pyridin-4-yl)cyclopropan-1-amine
Chemical properties and stability of 2-(Pyridin-4-yl)cyclopropan-1-amine
The following technical guide details the chemical properties, stability profile, and synthesis of 2-(Pyridin-4-yl)cyclopropan-1-amine , often abbreviated as 4-Py-CPA .
Executive Summary
2-(Pyridin-4-yl)cyclopropan-1-amine (4-Py-CPA) is a conformationally restricted, heteroaromatic primary amine. It serves as a critical bioisostere of tranylcypromine (2-PCPA) , a non-selective monoamine oxidase (MAO) inhibitor. In modern drug discovery, the 4-Py-CPA scaffold is the "warhead" of choice for developing inhibitors of Lysine-Specific Demethylase 1 (LSD1) .
Unlike its phenyl analog, the pyridine ring introduces a specific "push-pull" electronic character—acting as an electron sink when protonated—which significantly alters the stability and reactivity of the strained cyclopropane ring. This guide provides the structural data and handling protocols required to utilize this scaffold effectively.
Structural & Physicochemical Analysis[1][2][3]
The molecule features two ionizable centers and a strained carbocycle. Understanding the interplay between the pyridine ring and the cyclopropylamine is critical for formulation and assay design.
Stereochemistry
The compound exists as cis and trans diastereomers.
-
Trans-isomer (1R, 2S / 1S, 2R): Thermodynamically more stable and biologically preferred for LSD1 inhibition.[1] It mimics the peptide substrate geometry.
-
Cis-isomer: Sterically congested; typically a minor byproduct in synthesis.
Electronic Properties & pKa
The introduction of the pyridine nitrogen at the 4-position creates a distinct basicity profile compared to tranylcypromine.
| Property | Value (Approx) | Context |
| pKa 1 (Pyridine N) | 5.2 - 5.4 | Protonation creates a strong electron-withdrawing group (PyH⁺). |
| pKa 2 (Amine N) | 7.8 - 8.1 | Lower than typical alkyl amines (pKa ~10.5) due to cyclopropane s-character and electron withdrawal from the pyridine ring. |
| Ring Strain | ~27.5 kcal/mol | High energy; susceptible to ring opening. |
| LogP (Free Base) | ~0.6 | Moderately polar; good CNS penetration potential. |
| LogP (Dication) | <-2.0 | Highly water-soluble. |
Solubility & Salt Forms[4]
-
Free Base: An oil that is volatile and hygroscopic. It rapidly absorbs atmospheric CO₂ to form carbamates. Do not store in this form.
-
Dihydrochloride Salt (2HCl): The standard stable solid. Non-hygroscopic if pure.
-
Tosylate Salt: Used for crystallization if the HCl salt is amorphous.
Stability Profile & Degradation Mechanisms
The stability of 4-Py-CPA is governed by the tension between the strained ring and the electronic state of the pyridine.
Acid Stability (The "Paradox of Stability")
Contrary to expectation, 4-Py-CPA is more resistant to acid-catalyzed ring opening than tranylcypromine.
-
Mechanism:[2][3][4][5] Acidic ring opening typically proceeds via a carbocation-like transition state at the benzylic position.
-
Pyridine Effect:[3][4] In acid, the pyridine nitrogen protonates first (pKa ~5.2). The resulting pyridinium cation is a potent electron-withdrawing group (EWG). This EWG destabilizes the formation of a positive charge on the adjacent cyclopropane carbon, effectively raising the activation energy for ring opening.
Oxidative Instability (The Primary Risk)
The primary amine is the weak point during storage.
-
Pathway: Oxidation to the imine, followed by hydrolysis to the cyclopropyl ketone or polymerization.
-
Prevention: Store as the HCl salt under Argon at -20°C.
Mechanism-Based Inactivation (Biological Stability)
In the presence of FAD-dependent enzymes (LSD1/MAO), the compound undergoes Single Electron Transfer (SET). This is a desired instability in a biological context but a liability in assay buffers containing oxidants.
Figure 1: Mechanism of Action. The stability of the ring is intentionally compromised by the enzyme's FAD cofactor, leading to irreversible inhibition.
Experimental Protocols
Synthesis of trans-2-(Pyridin-4-yl)cyclopropan-1-amine
Rationale: Direct coupling is difficult. The most robust route utilizes the Curtius Rearrangement from the corresponding ester, which allows strict control over stereochemistry and prevents early ring opening.
Step 1: Cyclopropanation (The Kulinkovich-de Meijere or Diazo Route)
-
Reagents: 4-Vinylpyridine, Ethyl diazoacetate (EDA), Catalyst (Rh₂(OAc)₄ or Cu(OTf)₂).
-
Protocol:
-
Dissolve 4-vinylpyridine (1.0 eq) in anhydrous DCM.
-
Add Rh₂(OAc)₄ (0.5 mol%).
-
Add EDA (1.2 eq) dropwise over 4 hours (Syringe pump is mandatory to prevent dimerization of carbene).
-
Result: Mixture of trans and cis ethyl 2-(pyridin-4-yl)cyclopropane-1-carboxylate.
-
Purification: Flash chromatography (Hexane/EtOAc).[6] The trans isomer usually elutes second or can be enriched via equilibration with NaOEt/EtOH.
-
Step 2: Hydrolysis
-
Reagents: LiOH (2.0 eq), THF/Water (1:1).
-
Protocol: Stir at room temperature for 12h. Neutralize carefully to pH 6-7 (isoelectric point vicinity) to precipitate the zwitterionic acid.
Step 3: Curtius Rearrangement (Formation of the Amine)
-
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), t-Butanol (t-BuOH), followed by HCl.[1]
-
Protocol:
-
Dissolve the acid (1.0 eq) in dry t-BuOH.
-
Add TEA (1.1 eq) and DPPA (1.1 eq).
-
Reflux for 4-6 hours. (Mechanism: Acid azide
Isocyanate Boc-protected amine). -
Concentrate and purify the Boc-intermediate.
-
Deprotection: Treat with 4M HCl in Dioxane at 0°C for 2 hours.
-
Isolation: Filter the white precipitate. Wash with Et₂O. Dry under high vacuum. Yields the Dihydrochloride salt.
-
Figure 2: Synthetic workflow via Curtius Rearrangement. This route avoids the instability of the free amine until the final salt formation.
Handling & Storage Guidelines
To ensure experimental reproducibility, adhere to these "Self-Validating" storage rules. If the compound fails the visual check, re-purify.[1]
| Parameter | Specification | Failure Mode |
| Appearance | White to off-white crystalline solid (2HCl salt). | Yellow/Brown oil or sticky solid indicates oxidation or hygroscopic collapse. |
| Storage Temp | -20°C (Long term), 4°C (Active use). | Room temp storage leads to slow dimerization. |
| Atmosphere | Argon or Nitrogen. | CO₂ absorption forms carbamates (shifts NMR signals). |
| Solvent | Water, DMSO, Methanol.[1] | Insoluble in non-polar solvents (DCM, Hexane) as the salt. |
| Solution Stability | Stable in DMSO for 24h. | Avoid phosphate buffers > pH 8.0 for prolonged periods (free base risk). |
References
-
LSD1 Inhibition Mechanism: Yang, M., et al. (2007).[1] "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine." Molecular Cell.
-
Synthesis of Pyridine-Cyclopropanes: Charette, A. B., et al. (2010). "Synthesis of Pyridyl-Substituted Cyclopropanes via the Kulinkovich Reaction." Journal of Organic Chemistry.
-
pKa and Electronic Effects: Perrin, D. D. (1965). "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC.[7]
-
Biological Application (LSD1 Inhibitors): Mould, D. P., et al. (2015).[1] "Development of potent, selective and reversible LSD1 inhibitors."[1][8][9][10][11][12] Bioorganic & Medicinal Chemistry Letters.
-
Ring Strain & Stability: Wiberg, K. B. (1986).[1] "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition.
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- 7. 2-(2-Pyridin-4-ylethylsulfonyl)propan-1-amine | C10H16N2O2S | CID 81186799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments - MedChemComm (RSC Publishing) [pubs.rsc.org]
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